Product packaging for 1-Benzofuran-2,7-diamine(Cat. No.:CAS No. 184168-71-6)

1-Benzofuran-2,7-diamine

Cat. No.: B061525
CAS No.: 184168-71-6
M. Wt: 148.16 g/mol
InChI Key: GCQSROWXQJHAJC-UHFFFAOYSA-N
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Description

1-Benzofuran-2,7-diamine is a high-value, multifunctional aromatic amine serving as a critical synthetic intermediate and scaffold in advanced chemical research. Its primary research applications lie in medicinal chemistry and materials science, where it acts as a privileged building block for the construction of complex heterocyclic compounds. The 2,7-diamino substitution pattern on the benzofuran core provides two distinct nucleophilic sites, enabling diverse derivatization pathways for creating libraries of novel molecules. In drug discovery, this diamine is extensively investigated as a core structure for developing pharmacologically active compounds, particularly due to its structural similarity to bioactive benzofuran derivatives. Its mechanism of action in resulting molecules is highly context-dependent but often involves intercalation or interaction with various enzymatic targets and biological receptors. In materials science, it is a key precursor for synthesizing novel organic semiconductors, luminescent materials, and conjugated polymers, where the electron-donating amino groups and rigid planar structure contribute to enhanced charge transport and optoelectronic properties. This compound is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B061525 1-Benzofuran-2,7-diamine CAS No. 184168-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184168-71-6

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-benzofuran-2,7-diamine

InChI

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,9-10H2

InChI Key

GCQSROWXQJHAJC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)OC(=C2)N

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=C2)N

Synonyms

2,7-Benzofurandiamine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzofuran 2,7 Diamine and Analogous Diaminobenzofurans

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is the foundational step in the synthesis of 1-Benzofuran-2,7-diamine. Various innovative strategies have been developed to achieve this, ranging from classical intramolecular cyclizations to modern metal-catalyzed and cascade reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization remains a cornerstone for benzofuran synthesis. This approach typically involves the formation of the oxygen-containing ring by linking a phenolic hydroxyl group with a suitably functionalized ortho-substituent. A common strategy involves the reaction of 2-halophenols with alkynes, followed by a transition-metal-catalyzed O-heterocyclization. nih.gov One-pot processes combining these steps have been developed to improve efficiency. nih.gov For instance, the cyclization of 1-(2-haloaryl)ketones, facilitated by non-precious metal catalysts like iron and copper, provides a direct route to the benzofuran core. nih.gov

Photoinduced intramolecular cyclization offers a radical pathway to form the C-O bond necessary for the furan (B31954) ring. nih.gov This method has been explored for the synthesis of substituted dibenzofurans and can be adapted for simpler benzofuran systems. nih.gov Another approach involves the tandem intramolecular cyclization of an α-amino nitrile with a phenol (B47542) to form a 2,3-diaminobenzofuran intermediate, which can be a key step in more complex syntheses. beilstein-journals.orgresearchgate.net

Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium-catalyzed annulation reactions are of significant importance in creating arene-fused furan heterocycles. nih.gov For example, the palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers has been used to prepare polycyclic dihydrobenzofurans. nih.gov Rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides offers an efficient route to 2,3-dihydrobenzofurans. nih.gov

Copper-catalyzed reactions also feature prominently. A notable example is the copper(I)-catalyzed three-component coupling of an alkyne, a tetrahydroisoquinoline (THIQ) segment, and a benzaldehyde, which is a key step in a modular synthesis leading to a 2,3-diaminobenzofuran moiety. beilstein-journals.orgresearchgate.net This highlights the power of metal catalysis in orchestrating complex bond formations in a single step.

CatalystReactantsProductReference
Palladium2-Halophenols, AlkynesBenzofurans nih.gov
Iron/Copper1-(2-Haloaryl)ketonesBenzofurans nih.gov
Rhodium2-Alkenylphenols, N-Phenoxyacetamides2,3-Dihydrobenzofurans nih.gov
Copper(I)Alkyne, THIQ segment, BenzaldehydeIntermediate for 2,3-Diaminobenzofuran beilstein-journals.orgresearchgate.net

Cascade and Domino Reactions

Cascade and domino reactions offer an elegant and atom-economical approach to building molecular complexity in a single synthetic operation. These reactions involve a sequence of intramolecular transformations, minimizing the need for purification of intermediates. A unique radical cyclization cascade mechanism has been developed for the construction of complex benzofylethylamine derivatives. researchgate.net This process is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether, leading to a rapid increase in molecular complexity. researchgate.net

Another powerful cascade strategy involves a gold(I)-mediated 6-endo hydroamination of a key intermediate bearing a 2,3-diaminobenzofuran moiety. beilstein-journals.orgresearchgate.netunivie.ac.atelsevierpure.com This reaction is part of a streamlined modular synthesis that efficiently constructs complex polycyclic structures. beilstein-journals.orgresearchgate.netunivie.ac.atelsevierpure.com The design of the starting materials is crucial for the success of these cascade processes, allowing for regiocontrolled cyclizations and the temporary protection of other functional groups. beilstein-journals.orgresearchgate.net

Radical-Mediated Cyclizations

Radical chemistry provides a powerful toolkit for the synthesis of benzofurans, often proceeding under mild conditions. A novel methodology for the synthesis of selenated benzofurans utilizes a silver-catalyzed radical cyclization of 2-alkynylanisoles, selenium powder, and arylboronic acids. acs.orgnih.govsci-hub.se This method constructs the benzofuran ring and forms two C-Se bonds in a single step, proceeding through an aryl selenium radical intermediate. acs.orgnih.govsci-hub.se

Samarium(II) iodide (SmI2)-mediated radical cyclization has been successfully applied to the synthesis of benzofuran derivatives on a solid support, demonstrating the versatility of this approach. acs.org Furthermore, cascade radical cyclization/intermolecular coupling of 2-azaallyls provides an expedient route to a range of polycyclic benzofurans that would be challenging to prepare using other methods. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis (MAS) has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds. While direct examples for this compound are not prevalent, the principles of MAS have been widely applied to the synthesis of related structures. mdpi.comijcce.ac.irmdpi.combeilstein-journals.org

Regioselective Introduction of Amino Functionalities

Once the benzofuran core is established, the regioselective introduction of two amino groups is the next critical challenge. The positions of these groups are crucial for the final properties of the molecule.

The direct amination of pre-formed benzofurans is a viable strategy. Iron-catalyzed cross-dehydrogenative C-H amidation of benzofurans with anilines offers a straightforward method to introduce an amino group. researchgate.net Similarly, palladium- and copper-catalyzed intermolecular C-H amination reactions have been developed for the regioselective synthesis of 2-amino-substituted indoles, a strategy that could be adapted for benzofurans. researchgate.net

A more integrated approach involves the use of starting materials that already contain the necessary nitrogen functionalities or their precursors. For example, a modular synthesis has been designed where a key intermediate bearing a 2,3-diaminobenzofuran moiety is formed through a tandem Strecker reaction and intramolecular cyclization. beilstein-journals.orgresearchgate.net This highlights a strategy where the amino groups are incorporated early in the synthetic sequence. The regioselectivity of benzyne (B1209423) amination processes also offers a potential route for the direct conversion of phenolic hydroxyl groups to primary amino groups on the benzene (B151609) ring of the benzofuran system. researchgate.net

MethodDescriptionReference
Iron-catalyzed C-H amidationDirect amination of the benzofuran ring with anilines. researchgate.net
Palladium/Copper-catalyzed C-H aminationIntermolecular amination at the C-H bond. researchgate.net
Tandem Strecker reaction/cyclizationFormation of a diaminobenzofuran intermediate from precursors. beilstein-journals.orgresearchgate.net
Benzyne aminationPotential for direct conversion of a hydroxyl group to an amino group. researchgate.net

Direct Amination Methodologies

Direct amination involves the introduction of an amino group onto a pre-existing molecule, replacing a different functional group, typically a hydroxyl group. While highly desirable from a step-economy perspective, the direct amination of a corresponding dihydroxybenzofuran, such as 1-benzofuran-2,7-diol, to produce this compound is a challenging transformation.

These reactions often require harsh conditions and specialized catalysts. Methodologies for the direct amination of phenols to arylamines have been developed under metal-free conditions, often utilizing aminating reagents in the presence of a strong base. organic-chemistry.org For instance, a hypothetical route could involve the reaction of 1-benzofuran-2,7-diol with an aminating agent. Another approach is the "borrowing hydrogen" process, which uses ruthenium catalysts for the direct amination of alcohols, though this has been primarily demonstrated on α-hydroxy amides and is limited by high temperatures and catalyst costs. nih.gov

Currently, there are limited specific examples in the literature of direct amination being successfully applied to synthesize this compound, making the reduction of nitro compounds the more established and practical route.

Reduction of Nitro- or Cyano-Precursors

The most common and reliable strategy for synthesizing this compound is through the chemical or catalytic reduction of a corresponding dinitro- or dicyano-benzofuran precursor. This method's popularity stems from the relative ease of introducing nitro groups to aromatic rings and the high efficiency of their subsequent reduction.

The general pathway involves:

Synthesis of the Precursor: A suitable starting material, such as 2,4-dinitrophenol (B41442), undergoes cyclization to form the benzofuran core with nitro groups at the desired positions. For example, 2,7-dinitrobenzofuran can be synthesized, although precursors like 4,6-dinitrobenzofurans are also documented. arkat-usa.org

Reduction: The dinitrobenzofuran is then reduced to the diamine. This critical step can be achieved using various reagents and conditions.

Catalytic Hydrogenation: This is a widely used method in which the dinitro compound is treated with hydrogen gas in the presence of a metal catalyst. It is considered a green method due to the formation of water as the only byproduct.

Palladium on Carbon (Pd/C): A standard and effective catalyst for nitro group reduction.

Raney Nickel (Raney Ni): Another active catalyst, often used under milder conditions.

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is effective for the reduction of aromatic nitro compounds.

Chemical Reduction: This involves the use of stoichiometric reducing agents.

Tin(II) Chloride (SnCl₂): A classic method where the reduction is carried out in acidic media, typically concentrated hydrochloric acid.

Iron (Fe) powder: Reduction with iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or a salt like ammonium (B1175870) chloride is a common, cost-effective, and efficient laboratory method. unife.it

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be used for the reduction of nitroarenes.

The choice of reducing agent can be influenced by the presence of other functional groups on the molecule that might also be susceptible to reduction.

Table 1: Representative Conditions for Nitro Group Reduction to Amines

Reducing Agent/SystemSolventTypical ConditionsReference/Analogy
H₂ / Pd-CEthanol, Methanol, or Ethyl AcetateRoom temperature to 50°C, 1-4 atm H₂Standard catalytic hydrogenation nih.gov
Fe / NH₄ClEthanol / WaterRefluxAnalogous to synthesis of (2,5-Diaminobenzofuran-3-yl) derivatives unife.it
SnCl₂ · 2H₂O / HClEthanolRefluxClassic method for nitro reduction
Sodium Dithionite (Na₂S₂O₄)Water / DioxaneRoom temperature to 60°CMild reduction conditions

Multi-Component Reactions for Diamine Incorporation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.comscribd.com This approach offers high atom economy and efficiency. Several MCRs have been developed for the synthesis of aminobenzofurans, particularly 2,3-diaminobenzofuran derivatives. researchgate.netnih.govbeilstein-journals.org

A common MCR strategy involves the reaction of a salicylaldehyde (B1680747) derivative, an isocyanide, and an amine. For instance, the reaction between an electron-poor 2-hydroxybenzaldehyde, an isocyanide, and a secondary amine can yield 2,3-diaminobenzofurans. researchgate.net A similar process using salicylaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), and anilines has been shown to produce 2-imino-3-aminobenzofurans. thieme-connect.com

While these methods predominantly yield 2,3-disubstituted products, a hypothetical adaptation for the synthesis of a 2,7-diamino scaffold could involve starting with a phenol bearing the second amino group (or a precursor like a nitro group) at the appropriate position on the benzene ring. For example, reacting a 3-amino-2-hydroxybenzaldehyde (B13143919) or 2-hydroxy-3-nitrobenzaldehyde (B105151) with an isocyanide and an amine source could theoretically lead to the desired 2,7-diaminobenzofuran skeleton after subsequent reduction if needed. However, specific literature examples for the this compound isomer via MCRs are scarce.

Synthesis of Specifically Substituted this compound Derivatives

Modification of the this compound structure can be achieved by either building the scaffold from already substituted precursors or by functionalizing the fully formed diamine.

Strategies for Modifying the Benzene Moiety

Introducing substituents onto the benzene portion of the molecule can be accomplished through two primary approaches:

Synthesis from Substituted Precursors: This "bottom-up" approach is often the most controlled method for achieving specific substitution patterns. The synthesis begins with a phenol that already contains the desired substituents. For example, starting with a substituted 2,4-dinitrophenol would lead to a correspondingly substituted 2,7-dinitrobenzofuran, which can then be reduced to the target substituted this compound. This method avoids issues with regioselectivity that can arise when functionalizing the final diamine product.

Direct Functionalization of the Diamine: This "top-down" approach involves electrophilic aromatic substitution on the pre-formed this compound. The outcome of such reactions is dictated by the directing effects of the existing substituents: the two amino groups and the furan oxygen atom. All three are activating, ortho-, para-directing groups. The powerful activating nature of the amino groups will dominate, directing incoming electrophiles to the positions ortho and para to them. For this compound, the most likely positions for substitution would be C4 and C5. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: This would require careful control to avoid over-oxidation, given the high activation of the ring.

Sulfonation: Using fuming sulfuric acid.

Approaches for Functionalizing the Furan Ring

With the 2-position of the benzofuran occupied by an amino group, the most accessible position on the furan ring for further functionalization is the C3 position. The high electron density of the benzofuran ring system, enhanced by the two amino groups, makes it susceptible to electrophilic attack at this position.

Methods for C3-functionalization could include:

Vilsmeier-Haack Reaction: Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) could introduce a formyl group at the C3 position.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine could install an aminomethyl group at C3.

Halogenation: Direct halogenation may lead to substitution at the C3 position, although competitive substitution on the highly activated benzene ring is likely.

A new approach to creating functionalized benzofurans involves the intramolecular cyclization of acyloxy sulfones, which provides a versatile method for preparing substituted benzofuran systems. nih.gov

Green Chemistry Approaches in Diaminobenzofuran Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound.

Catalysis over Stoichiometric Reagents (Principle 9): The use of catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction of dinitrobenzofuran precursors is a prime example of green chemistry. nih.gov This method is significantly greener than using stoichiometric metal reductants like SnCl₂ or Fe, as it produces only water as a byproduct and minimizes metal waste.

Atom Economy (Principle 2): Multi-component reactions (MCRs) inherently possess high atom economy, as most of the atoms from the starting materials are incorporated into the final product. tubitak.gov.tr Developing an MCR for this compound would be a significant step towards a greener synthesis.

Prevention of Waste (Principle 1): One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce solvent use, energy consumption, and waste generation. acs.orgnih.gov Combining the formation of the benzofuran ring with its functionalization or reduction in a one-pot process would align with this principle.

Use of Greener Solvents (Principle 5): Recent research in benzofuran synthesis has explored the use of environmentally benign solvents, such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.gov Applying such solvents to the synthesis of diaminobenzofurans would reduce the environmental impact of the process.

By prioritizing catalytic methods, designing atom-economical routes like MCRs, and utilizing greener solvents, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 1 Benzofuran 2,7 Diamine

Reactivity of the Amino Groups

The two primary amino groups, located at the C2 and C7 positions, are the primary centers of nucleophilicity in the molecule. Their reactivity is fundamental to many derivatization strategies, enabling the formation of amides, imines, and more complex heterocyclic systems.

Nucleophilic Reactivity and Amidation Reactions

The primary amino groups of 1-Benzofuran-2,7-diamine exhibit strong nucleophilic character, readily reacting with a variety of acylating agents to form stable amide bonds. This reactivity is a cornerstone for introducing diverse functionalities to the core structure. Reactions with acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents) can proceed, often under mild conditions.

For instance, the direct amidation of related benzofuran (B130515) esters can be achieved through mechanochemical methods, reacting the ester with an amine to produce the corresponding amide in good to excellent yields. researchgate.net Another powerful technique is transamidation, where an existing amide, such as an 8-aminoquinoline (B160924) (AQ) amide of a benzofuran carboxylic acid, is converted into a different amide. This two-step, one-pot process involves activation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a primary or secondary amine at moderate temperatures. mdpi.com

Table 1: Examples of Amidation Reactions on Benzofuran Scaffolds

Acylating Agent Reagents/Conditions Product Type Reference
Ethyl Benzoate Ball Milling, K₂CO₃ N-Aryl Benzamide researchgate.net
Benzofuran-2-carboxamide Boc₂O, DMAP; then R¹R²NH, Toluene, 60 °C N-Substituted Benzofuran-2-carboxamide mdpi.com
Carboxylic Acid Coupling Agents (e.g., DCC, EDC) N-Acyl Diamine General Knowledge

This table presents generalized amidation reactions applicable to the amino groups of this compound based on documented reactions of similar compounds.

Reactions with Carbonyl Compounds

The primary amino groups readily undergo condensation reactions with various carbonyl compounds, including aldehydes and ketones. This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield an imine (Schiff base). rasayanjournal.co.inlibretexts.org The reaction is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product. This fundamental transformation is a key step in the synthesis of many complex derivatives.

Formation of Schiff Bases and Imines

The formation of imines, or Schiff bases, is a characteristic reaction of the primary amino groups in this compound when treated with aldehydes or ketones. imist.ma These reactions are crucial in synthetic chemistry as the resulting C=N double bond can be further reduced to form secondary amines or participate in cycloaddition reactions. semanticscholar.orgresearchgate.net The imine functionality is also a key feature in many biologically active compounds and metal complexes. rasayanjournal.co.inresearchgate.net The condensation is typically carried out by refluxing the reactants in a suitable solvent like ethanol. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Benzofuran-based Schiff Bases

Carbonyl Compound Amine Source Conditions Product Reference
2-Acetyl benzofuran 2-Aminobenzothiazole p-Toluene sulphonic acid, reflux N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine semanticscholar.org
Benzaldehyde Benzofuran-2-carbohydrazide Ethanol N'-benzylidenebenzofuran-2-carbohydrazide researchgate.net

This table illustrates the formation of Schiff bases from benzofuran derivatives, a reaction type readily applicable to this compound.

Condensation Reactions with Bifunctional Reagents

The presence of two nucleophilic amino groups allows this compound to act as a monomer in condensation reactions with bifunctional electrophilic reagents. These reactions can lead to the formation of polymers or macrocyclic structures of significant chemical and material interest. Reagents with two electrophilic centers, such as diacyl chlorides, diketones, or diesters, can react with both amino groups to form extended chains or ring systems.

For example, studies on poly(benzofuran-co-arylacetic acid), which contains lactone and carboxylic acid groups, have shown that it can be effectively cross-linked by reacting with various diamines like 1,6-diaminohexane. mdpi.com The reaction proceeds through ring-opening of the lactone and condensation at the acid moieties, forming amide linkages. mdpi.com Similarly, bifunctional reagents like N,N'-dimethylethane-1,2-diamine (DMEDA) have been used in copper-catalyzed one-pot reactions to synthesize complex heterocyclic systems like dibenzothiazepines from simpler precursors. researchgate.netresearchgate.net This highlights the potential of this compound to react with such reagents to build complex molecular architectures.

Reactivity of the Benzofuran Core

The benzofuran ring system is an electron-rich aromatic structure, making it susceptible to electrophilic attack. The substitution pattern is influenced by the inherent reactivity of the benzofuran nucleus and the powerful directing effects of the two amino substituents.

Electrophilic Aromatic Substitution Patterns

The benzofuran ring itself is prone to electrophilic substitution, typically at the C3 position due to the directing effect of the furan (B31954) oxygen atom. researchgate.net However, in this compound, the reactivity is significantly modulated by the two strongly activating amino groups.

The 7-amino group is a powerful activating, ortho-, para-directing group for the benzene (B151609) portion of the molecule. It will therefore direct incoming electrophiles primarily to the C6 position.

The 2-amino group, being directly attached to the furan ring, transforms the system into a highly reactive enamine-like structure. This group strongly activates the furan ring towards electrophilic attack. The combined influence of the furan oxygen and the 2-amino group will strongly direct electrophiles to the C3 position.

Therefore, in electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions, a mixture of products could be expected, with substitution occurring at both the C3 and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions. For example, Vilsmeier formylation of substituted benzofurans has been shown to introduce a formyl group at the C2 position if unsubstituted, or at other available positions on the ring. researchgate.net Similarly, bromination often occurs at specific sites depending on the pre-existing substituents. researchgate.net Studies on the protium-deuterium exchange in benzofuran derivatives confirm that electrophilic substitution is a key reaction pathway for the furan ring. cdnsciencepub.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Groups Predicted Reactivity
C3 Furan Oxygen, 2-Amino Group (enamine-like) Highly Activated
C4 - Less Activated
C5 - Less Activated

This table summarizes the predicted directing effects of the substituent groups on the benzofuran core of this compound.

Nucleophilic Additions and Substitutions

The chemical behavior of this compound in nucleophilic reactions is dominated by the high nucleophilicity of the two amino groups. These sites are readily susceptible to attack by a wide range of electrophiles, leading to N-functionalized derivatives. Concurrently, the benzofuran ring itself can participate in substitution reactions, although the specific pathways are highly dependent on the reaction conditions and the nature of the attacking nucleophile.

The primary amino groups at the C2 and C7 positions are the most reactive sites for reactions with electrophiles such as acyl chlorides and alkyl halides. These reactions proceed via standard nucleophilic acyl substitution or alkylation mechanisms. For instance, acylation would lead to the formation of mono- or di-amides, which can significantly alter the electronic and biological properties of the parent molecule. While direct studies on the selective acylation of this compound are not prevalent, the principles of amine chemistry suggest that mono-acylation could be achieved under controlled conditions. researchgate.net Research on the trifluoroacetic anhydride (B1165640) (TFAA)-mediated acylation of benzofurans with carboxylic acids has demonstrated regioselective formation of 2-acyl benzofurans, indicating the feasibility of modifying the benzofuran core, though the presence of the amino groups in the target compound would likely direct reactivity towards N-acylation first. arkat-usa.org

Nucleophilic substitution on the benzofuran ring system itself is more complex. Generally, nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.comresearchgate.net However, the synthesis of aminobenzofurans often involves an intramolecular nucleophilic attack as a key step. For example, fluorinated benzofurans have been synthesized through a tandem SNAr-cyclocondensation where an alkoxide, generated from an α-hydroxy carbonyl compound, displaces a fluorine atom on a tetrafluorobenzonitrile precursor, followed by cyclization to form the 3-aminobenzofuran ring. nih.gov This highlights a pathway where an external nucleophile can initiate a sequence leading to a substituted aminobenzofuran.

Another strategy involves the reaction of in situ generated ortho-quinone methides with nucleophiles like isocyanides. This [4+1] cycloaddition provides a direct route to 2-aminobenzofurans, where the isocyanide acts as the nucleophile attacking the electrophilic quinone methide intermediate. nih.govmdpi.com Similarly, 3-aminobenzofurans can be formed through the base-induced cyclization of ortho-substituted 2-phenyloxazolines, where an intramolecular nucleophilic attack leads to the formation of the benzofuran ring. scispace.com

The following table summarizes representative nucleophilic reactions on benzofuran systems, which provide insight into the potential reactivity of this compound.

Reaction TypeSubstrateReagent/ConditionsProduct TypeReference
Tandem SNAr-Cyclocondensation4-Substituted tetrafluorobenzonitrileα-Hydroxy carbonyl compounds, K2CO3, DMF3-Amino-trifluorobenzofurans nih.gov
[4+1] Cycloadditiono-Hydroxybenzyl alcohol (forms o-QM)Isocyanide, Sc(OTf)32-Aminobenzofurans nih.gov
Base-Induced Cyclizationo-AlkoxyphenyloxazolineBuLi, KOtBu3-Aminobenzofurans scispace.com
Michael Addition/LactonizationN-substituted (ortho-hydroxy)aryl glycine (B1666218) estersα,β-Unsaturated carbonyl compounds, Cs2CO33-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones royalsocietypublishing.org

Palladium-Catalyzed Cross-Coupling Reactions at the Benzofuran Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems, and the benzofuran core is no exception. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the benzofuran scaffold, enabling the synthesis of a vast array of complex molecules. For a substrate like this compound, or more likely its halogenated precursors, these methods are invaluable for introducing diverse substituents.

The Buchwald-Hartwig amination is a key method for forming C-N bonds and is directly relevant to the synthesis of aminobenzofurans. acs.orgorganic-chemistry.org It is conceivable that this compound could be synthesized from a corresponding 2,7-dihalobenzofuran via a double amination reaction using ammonia (B1221849) or an ammonia equivalent. organic-chemistry.org Furthermore, existing amino groups on the benzofuran ring can be coupled with aryl halides. For instance, 3-aminobenzo[b]furans have been successfully coupled with 1-bromo-3,4,5-trimethoxybenzene using a Pd(OAc)₂/rac-BINAP catalytic system. mdpi.com

The Suzuki-Miyaura coupling , which couples an organoboron species with a halide or triflate, is widely used to form C-C bonds. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could readily undergo Suzuki coupling to introduce new aryl or alkyl groups. The synthesis of benzofuran derivatives often employs this reaction, for example, by coupling 2-halophenols with alkynes followed by cyclization, or by directly coupling a halobenzofuran with a boronic acid. researchgate.net

The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com A halo-substituted this compound could serve as the halide partner in a Heck reaction, allowing for the introduction of alkenyl substituents onto the benzofuran core.

Finally, tandem reactions combining these methods have been developed for efficient synthesis of complex fused systems. A notable example is the tandem intermolecular Suzuki coupling/intramolecular Buchwald-Hartwig type reaction of 2-chloro-3-iodo-1-azaazulene with 2-hydroxyphenylboronic acid pinacolate to construct a benzofuran fused system in one pot. clockss.org

The table below outlines various palladium-catalyzed cross-coupling reactions applicable to the functionalization of the benzofuran scaffold.

Reaction NameCatalyst System (Example)Coupling PartnersBond FormedReference
Buchwald-Hartwig AminationPd(OAc)2, rac-BINAP, Cs2CO3Aryl Halide + AmineC-N mdpi.com
Suzuki-Miyaura CouplingPdCl2(PPh3)2, BaseAryl Halide/Triflate + Boronic AcidC-C organic-chemistry.orgclockss.org
Heck ReactionPd(OAc)2, PPh3, BaseAryl Halide/Triflate + AlkeneC-C (alkenyl) wikipedia.orgorganic-chemistry.org
Tandem Suzuki/Buchwald-HartwigPdCl2(PPh3)4, BaseDihalo-heterocycle + Hydroxyphenylboronic acidC-C and C-O clockss.org

Oxidative and Reductive Transformations of the Ring System

The this compound ring system is susceptible to both oxidative and reductive transformations, which can lead to either functionalization or cleavage of the heterocyclic ring. The presence of two electron-donating amino groups significantly enhances the electron density of the benzofuran core, making it particularly prone to oxidation.

Oxidative Reactions: Electron-rich aminobenzofurans can undergo facile oxidative ring-opening. Research has shown that 3-aminobenzofuran derivatives, when treated with sodium tert-butoxide (NaOtBu) and exposed to molecular oxygen, rapidly react to yield α-ketoimines. acs.org This transformation proceeds through the opening of the benzofuran ring, demonstrating the lability of the furan moiety under oxidative conditions, especially when activated by an amino substituent. acs.orgresearchgate.net Biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins leads to the initial epoxidation of the furan double bond. mdpi.com The resulting epoxide is a reactive intermediate that can undergo subsequent reactions, including nucleophilic attack by ammonia (if present) or ring-opening, leading to salicylaldehyde (B1680747) derivatives. mdpi.com Electrochemical methods also provide a means for the oxidative synthesis of aminobenzofuran derivatives, where anodic oxidation of phenolic precursors generates reactive quinone-like species that undergo Michael-type addition and subsequent cyclization. rsc.orgrsc.org

Reductive Reactions: Reduction of the this compound system can be directed at either the substituents or the ring itself. The synthesis of aminobenzofurans often involves the reduction of a nitro group to an amine as a final step. For example, a patent describes the preparation of 5-aminobenzofuran-2-carboxylate via the reduction of a precursor containing a nitro group. google.com This is a standard and highly efficient transformation, typically achieved using catalysts like Pd/C with hydrogen gas or transfer hydrogenation agents. nih.gov

Reduction of the benzofuran ring itself is less common but can be achieved under specific conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding a dihydrobenzofuran derivative. For instance, the reduction of related furochromone compounds using catalysts like Pt/H₂ or Pd(OH)₂/BaSO₄ has been shown to reduce the pyrone and/or furan rings. mdpi.com The choice of catalyst and conditions is crucial for controlling the selectivity of the reduction.

The following table summarizes key oxidative and reductive transformations relevant to the aminobenzofuran scaffold.

TransformationReagent/ConditionsSubstrate TypeProduct TypeReference
Oxidative Ring-OpeningNaOtBu, O23-Aminobenzofuranα-Ketoimine acs.org
Biomimetic OxidationH2O2, Mn(III) PorphyrinBenzofuranEpoxide, Salicylaldehyde mdpi.com
Nitro Group ReductionH2, Pd/C or other reducing agentsNitrobenzofuranAminobenzofuran google.comnih.gov
Furan Ring ReductionPt/H₂ or Pd(OH)₂/BaSO₄Furochromone (related system)Dihydrofurochromanone mdpi.com

Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 2,7 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of benzofuran (B130515), the protons of the furan (B31954) ring typically appear at characteristic chemical shifts. hmdb.cachemicalbook.com The proton at position 3 (H-3) is expected to be a doublet, while the proton at position 2 (H-2) also shows as a doublet due to coupling with H-3. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns due to their mutual couplings.

The introduction of two amino (-NH₂) groups at positions 2 and 7 would significantly alter the ¹H NMR spectrum. The amino groups are strong electron-donating groups, which would cause an upfield shift (to lower ppm values) of the signals for the adjacent and conjugated protons. The protons of the amino groups themselves would appear as broad singlets, the chemical shift of which can be concentration and solvent dependent. The proton at position 3 would likely be influenced by the adjacent amino group at position 2. The protons on the benzene ring (positions 4, 5, and 6) would also experience shifts due to the electronic effects of the amino group at position 7.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1-Benzofuran-2,7-diamine

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~6.0-6.5s-
H-4~6.5-7.0d~8.0
H-5~6.8-7.2t~8.0
H-6~6.4-6.8d~8.0
2-NH₂~4.0-5.0br s-
7-NH₂~4.5-5.5br s-

Note: These are estimated values and can vary based on solvent and experimental conditions. "s" denotes a singlet, "d" a doublet, "t" a triplet, and "br s" a broad singlet.

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of benzofuran, distinct signals are observed for each of the eight carbon atoms. chemicalbook.com The carbons of the furan ring generally appear in a different region compared to those of the benzene ring.

The presence of the two amino groups in this compound would cause significant upfield shifts for the carbons to which they are directly attached (C-2 and C-7) and for the ortho and para carbons due to the electron-donating mesomeric effect. Carbons C-3, C-6, C-8 (C-3a), and C-9 (C-7a) would be particularly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~150-155
C-3~90-95
C-3a~120-125
C-4~110-115
C-5~120-125
C-6~115-120
C-7~140-145
C-7a~145-150

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial to confirm the coupling between the aromatic protons on the benzene ring (H-4, H-5, and H-6). rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.eduemerypharma.com It would allow for the direct assignment of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals. columbia.eduemerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the N-H bonds of the amino groups, the C-H bonds of the aromatic and furan rings, and the C=C and C-O bonds of the benzofuran core.

The most prominent features would be the N-H stretching vibrations of the two amino groups, expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. utdallas.edu The presence of two bands is characteristic of a primary amine (-NH₂). The N-H bending vibrations would likely be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. vscht.cz The C-O-C stretching of the furan ring is expected to produce a strong band around 1000-1200 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (amine)Symmetric & Asymmetric Stretch3300-3500Medium-Strong
Aromatic C-HStretch3000-3100Medium-Weak
C=C (aromatic)Stretch1450-1600Medium-Strong
N-H (amine)Bend (Scissoring)1600-1650Medium-Strong
C-O-C (ether)Asymmetric Stretch1200-1250Strong
C-NStretch1250-1350Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

For this compound, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic ring system. The C=C stretching vibrations of the benzofuran core, which are strong in the IR spectrum, would also be prominent in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. libretexts.org The symmetric N-H stretching vibration may be observable, although it is often weaker than in the IR spectrum. The breathing modes of the aromatic and furan rings, which involve the symmetric expansion and contraction of the rings, often give rise to strong and characteristic Raman signals. The disorder-induced D-band and the G-band are characteristic features in the Raman spectra of carbon-based materials and can provide information about the electronic structure. libretexts.org

Table 4: Predicted Characteristic Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic RingBreathing Mode~1000Strong
C=C (aromatic)Stretch1550-1610Strong
C=C (furan)Stretch~1450Medium
C-H (aromatic)In-plane bend1000-1100Medium

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, both high-resolution and electrospray ionization techniques would provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high accuracy. This allows for the determination of its elemental formula. For instance, HRMS analysis of related benzofuran derivatives has been successfully used to confirm their calculated molecular formulas. scielo.org.zanih.govsemanticscholar.org For this compound (C₈H₈N₂O), the expected monoisotopic mass would be calculated and compared against the experimental value, typically within a few parts per million (ppm), to confirm the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₈H₈N₂O
Calculated m/z ([M+H]⁺)149.0715
Observed m/z
Mass Accuracy (ppm)

This table represents theoretical data that would be obtained from an HRMS experiment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like diamines, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. massbank.eumassbank.eu This is essential for determining the molecular weight of this compound. In ESI-MS analysis, a solution of the compound is sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed and analyzed. For related aminobenzofurans, ESI-MS has been used to identify the molecular ion peak, confirming the molecular weight of the synthesized compounds. semanticscholar.orgresearchgate.net Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation of the [M+H]⁺ ion, providing insights into the connectivity of the benzofuran core and the amino groups.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.de This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction for Solid-State Structures

Table 2: Representative Crystallographic Data for a Benzofuran Derivative

ParameterN8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine asianpubs.org
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.5792 (10)
b (Å)10.3148 (10)
c (Å)17.1132 (17)
α (°)104.102 (4)
β (°)106.038 (4)
γ (°)95.381 (4)
Volume (ų)1554.2 (3)
Z2

This table shows experimental data for a related, more complex benzofuran derivative to illustrate the type of information obtained from a single-crystal XRD study.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. This technique provides a characteristic fingerprint for a specific crystalline phase. The powdered sample is exposed to X-rays, and the diffraction pattern of intensity versus diffraction angle (2θ) is recorded. While not providing the detailed atomic coordinates of a single-crystal study, PXRD is essential for confirming the phase purity of a synthesized batch of this compound and for identifying any polymorphic forms. The technique has been used to characterize the crystallinity of various synthesized organic materials, including metal complexes of benzofuran derivatives. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π-π* transitions within the benzofuran conjugated system. The presence of the two amino groups, which are strong auxochromes, is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzofuran, indicating a smaller HOMO-LUMO energy gap. The exact positions and intensities of these bands would be sensitive to the solvent polarity. In the study of related benzofuran-derived Schiff bases, electronic spectra have been used to confirm the coordination of the ligand to metal ions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis spectroscopic data for this compound, including details on absorption maxima (λmax) and molar absorptivity (ε) in various solvents, are not available in the reviewed literature.

Fluorescence Spectroscopy and Photophysical Characterization

Detailed research findings on the fluorescence properties of this compound are not present in the public domain. This includes the absence of data on its emission spectra, fluorescence quantum yields (ΦF), and fluorescence lifetimes (τF).

Theoretical and Computational Studies on 1 Benzofuran 2,7 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the electronic structure and properties of molecules. For a molecule like 1-Benzofuran-2,7-diamine, these calculations can provide valuable insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT can accurately determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations, likely employing a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p), would be the initial step in a computational investigation. tandfonline.comfrontiersin.org These calculations would yield the most stable three-dimensional arrangement of the atoms in the molecule. Key outputs would include bond lengths, bond angles, and dihedral angles. For instance, studies on other benzofuran (B130515) derivatives have shown a good correlation between DFT-calculated geometries and experimental data obtained from X-ray crystallography. nih.gov The presence of two amino groups is expected to influence the planarity of the benzofuran ring system and the C-N bond lengths due to electronic delocalization.

Furthermore, DFT is used to calculate other important ground-state properties. The molecular electrostatic potential (MEP) map, for example, would visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the amino groups are expected to be regions of high negative potential, indicating their nucleophilic character.

Table 1: Representative Ground State Properties of a Substituted Benzofuran Calculated by DFT

PropertyCalculated ValueCompoundMethod
Total Energy-7435.8 kcal/mol7-tert-butyl-5-(CONH(CH2)2OMe)-2,3-dihydrobenzofuran-
Ligand-Protein Interaction Energy-38.5 kcal/mol7-tert-butyl-5-(CONH(CH2)2OMe)-2,3-dihydrobenzofuran-

This table presents data from a study on a substituted benzofuran to illustrate the types of properties that can be calculated using DFT. The values are not directly for this compound. ucsd.edu

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the electronic excited states of molecules. It is widely used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The introduction of two electron-donating amino groups onto the benzofuran scaffold is expected to cause a significant red-shift (shift to longer wavelengths) in the absorption spectrum compared to the parent benzofuran molecule. This is due to the stabilization of the excited states through intramolecular charge transfer (ICT) from the amino groups to the benzofuran ring. Studies on other amino-substituted heterocycles have confirmed this trend. acs.org

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene (B151609) portion of the benzofuran ring, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed over the furan (B31954) ring and the aromatic system, which can accept electron density. The presence of two amino groups would raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzofuran. A smaller gap suggests that the molecule will be more reactive and will absorb light at longer wavelengths, which aligns with the expected results from TD-DFT.

Table 2: Representative HOMO-LUMO Energies and Gap for a Benzofuran Derivative

OrbitalEnergy (eV)CompoundMethod
HOMO-5.904Catalyst (4A)DFT/B3LYP
LUMO-2.884Catalyst (4A)DFT/B3LYP
Energy Gap (ΔE)3.020Catalyst (4A)DFT/B3LYP

This table showcases representative HOMO-LUMO data from a study on a benzofuran derivative to illustrate the typical values obtained from DFT calculations. The values are not for this compound. koreascience.kr

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational landscape of a molecule and the influence of its environment.

Conformational Analysis and Flexibility

While the benzofuran ring system is largely planar and rigid, the amino groups in this compound introduce a degree of conformational flexibility. The orientation of the amino groups relative to the ring can vary, and the rotation around the C-N bonds can lead to different conformers.

MD simulations can be employed to explore the potential energy surface of this compound and identify its low-energy conformations. frontiersin.org By simulating the molecule's motion over time, one can observe the transitions between different conformations and understand the flexibility of the amino substituents. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly affect its binding affinity. For instance, studies on other flexible molecules have used MD simulations to analyze the stability of different conformers. ucsd.edu

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, one can observe how the solute and solvent molecules interact and how these interactions affect the solute's conformation.

Based on a comprehensive review of available scientific literature, there is a notable scarcity of published research specifically detailing the theoretical and computational docking studies of the chemical compound This compound .

While the broader class of benzofuran derivatives has been the subject of numerous computational analyses and docking studies against various biological targets researchgate.nettandfonline.comnih.govresearchgate.netnih.gov, these investigations focus on molecules with different substitution patterns, such as benzofuran-2-carboxylic acids or other complex hybrids. tandfonline.comacs.org For instance, extensive docking studies have been performed on benzofuran-2-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a target in cancer research. tandfonline.comnih.gov Similarly, novel tacrine-benzofuran hybrids have been analyzed for their interaction with acetylcholinesterase in the context of Alzheimer's disease. acs.org

Due to the lack of specific data on this compound, it is not possible to provide the detailed analysis on ligand-protein interactions and binding affinity as requested in the outline. Further experimental and computational research would be required to generate the necessary data for such an article.

Non Clinical Applications of 1 Benzofuran 2,7 Diamine and Its Derivatives

Materials Science and Polymer Chemistry

The unique structural characteristics of 1-benzofuran-2,7-diamine and its derivatives make them valuable building blocks in the realm of materials science and polymer chemistry. The presence of a rigid benzofuran (B130515) core coupled with two reactive amine groups allows for the synthesis of a variety of high-performance polymers with tailored properties.

Precursors for Polymer Synthesis (Polyamides, Polyimides, and Polyesters)

This compound and its derivatives serve as key monomers in the synthesis of several classes of high-performance polymers, including polyamides, polyimides, and polyesters. The rigid and planar structure of the benzofuran unit imparts desirable properties such as high thermal stability, mechanical strength, and specific electronic characteristics to the resulting polymers.

Polyamides: Aromatic polyamides, often referred to as aramids, are known for their exceptional strength and thermal resistance. The incorporation of benzofuran diamine derivatives into the polyamide backbone can further enhance these properties. For instance, novel aromatic polyamides have been synthesized through direct polycondensation of diamines with various diacid chlorides. researchgate.net These polyamides often exhibit good solubility in amide-type solvents and possess high glass transition temperatures. researchgate.net Research has shown that polyamides derived from benzofuro[2,3-b]benzofuran-2,9-dicarboxylic acid and various aromatic diamines display significant thermal stability, with some being stable up to 399°C. researchgate.netresearchgate.net The direct polyamidation method has been found to produce polyamides with higher molecular weights and improved thermal stabilities. researchgate.net

Polyimides: Polyimides are another class of high-performance polymers renowned for their excellent thermal stability, chemical resistance, and dielectric properties. mdpi.com Benzofuran-containing diamines and dianhydrides are utilized as monomers to create novel polyimides with enhanced characteristics. For example, polyimides derived from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) and aromatic diamines have demonstrated high glass transition temperatures (Tg > 296 °C) and degradation temperatures (T5 > 455 °C), along with good solubility in organic solvents. researchgate.net Similarly, furan-based diamines have been used to synthesize bio-based polyimides, which, despite the furan (B31954) ring's lower rigidity compared to a benzene (B151609) ring, exhibit excellent thermal stability. mdpi.comresearchgate.net

Polyesters: While less common in the direct context of this compound, the broader family of benzofuran derivatives can be incorporated into polyesters. The synthesis of poly(ester-amides) demonstrates the versatility of these building blocks in creating hybrid polymer systems. researchgate.net

Table 1: Properties of Polymers Derived from Benzofuran Diamine Derivatives

Polymer TypeMonomersKey Properties
PolyamideBenzofuro[2,3-b]benzofuran-2,9-dicarboxylic acid and aromatic diaminesHigh thermal stability (up to 399°C), good solubility in amide solvents. researchgate.netresearchgate.net
PolyimideBenzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) and aromatic diaminesHigh glass transition temperature (>296°C), high degradation temperature (>455°C), good solubility. researchgate.net
Bio-based PolyimideFuran-based diamines and aromatic dianhydridesExcellent thermal stability, potential for sustainable polymer production. mdpi.comresearchgate.net

Cross-linking Agents in Polymer Networks

The diamine functionality of this compound and its analogs makes them suitable for use as cross-linking agents in polymer networks. sigmaaldrich.com Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, thereby enhancing their mechanical properties, thermal stability, and chemical resistance. sigmaaldrich.com

In one study, various aliphatic and aromatic diamines were used to cross-link a poly(benzofuran-co-arylacetic acid) (PBAAA). mdpi.com This process involved the reaction of the diamines with lactone groups via ring-opening and with carboxylic acid moieties through condensation, leading to the formation of a cross-linked structure. mdpi.com The choice of diamine, differing in polarity and stiffness, was found to influence the thermal properties of the resulting material, demonstrating the potential to tune the thermal conductivity and diffusivity of the cross-linked products. mdpi.com

The use of diamines as cross-linking agents is a well-established strategy in polymer chemistry to create robust, three-dimensional networks from linear or branched polymers. sigmaaldrich.comgoogle.com This approach is fundamental in the production of materials ranging from hydrogels to high-performance coatings. sigmaaldrich.com

Applications in Thin Film Deposition

Thin films of polymers containing benzofuran units can be prepared using various deposition techniques, including spin coating and molecular layer deposition (MLD). beilstein-journals.orguni-saarland.de These films are of interest for applications in electronics and optics due to the specific properties imparted by the benzofuran moiety.

MLD is a vapor-phase deposition technique that allows for the growth of ultrathin, conformal polymer films with precise thickness control. beilstein-journals.orgpfeiffer-vacuum.com Polyamide and polyimide thin films have been successfully deposited using MLD by reacting diamine and acyl dichloride or dianhydride precursors. beilstein-journals.org While direct use of this compound in MLD is not extensively documented, the principles apply to diamines of this class. The growth rate and properties of the resulting films are highly dependent on the precursor chemistry and deposition conditions. beilstein-journals.org

The ability to form high-quality thin films is crucial for the integration of these materials into electronic devices, sensors, and protective coatings. inesc-mn.pt

Organic Semiconductors and Electronic Materials

The conjugated π-system of the benzofuran ring makes its derivatives promising candidates for use as organic semiconductors. researchgate.netnih.gov Organic field-effect transistors (OFETs) are a key application area for these materials. By modifying the benzofuran core with various substituents, the electronic properties, such as charge carrier mobility and energy levels, can be tuned.

For example, derivatives of benzothieno[3,2-b]benzothiophene (BTBT), a sulfur analog of the benzofuran structure, have shown high hole mobilities in OFETs. pkusz.edu.cn The introduction of alkyl chains, such as in 2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C8-BTBT), can improve the processability and molecular packing of the semiconductor, leading to enhanced device performance. nih.gov Similarly, research on 2,7-dioctylbenzofuro[3,2-b]benzofuran has demonstrated its potential as an organic semiconductor with two-dimensional transport channels, achieving hole mobilities up to 0.076 cm²V⁻¹s⁻¹. researchgate.net

The design of new organic semiconductors often focuses on creating materials with high charge carrier mobility, good environmental stability, and processability from solution. pkusz.edu.cn Benzofuran-based structures offer a versatile platform for achieving these goals.

Table 2: Performance of Benzofuran-based Organic Semiconductors

CompoundDeviceKey Performance Metric
2,7-dioctylbenzofuro[3,2-b]benzofuran (C8-BFBF)OFETHole mobility up to 0.076 cm²V⁻¹s⁻¹ researchgate.net
2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C8-BTBT)OFETHigh hole mobility nih.gov
Ph-BTBT-10OFETMobility as high as 14.7 cm²V⁻¹s⁻¹ pkusz.edu.cn

Dye Chemistry and Optical Materials

The extended π-conjugation and the presence of electron-donating amine groups in this compound and its derivatives make them suitable for applications in dye chemistry and as optical materials.

Chromophores in Dye Synthesis

A chromophore is the part of a molecule responsible for its color. nih.gov The benzofuran scaffold can act as a core chromophoric unit in the synthesis of various dyes. researchgate.net The amino groups in this compound can serve as powerful auxochromes, which are groups that modify the ability of a chromophore to absorb light, often intensifying the color. nih.gov

The synthesis of dyes often involves the reaction of an aromatic amine with other components to create a large, conjugated system that absorbs light in the visible region. nih.gov While specific examples of dyes synthesized directly from this compound are not prevalent in the provided search results, the fundamental principles of dye chemistry suggest its potential in this area. The development of organic chromophores for applications such as dye-sensitized solar cells often involves the combination of donor, linker, and acceptor moieties, a role for which benzofuran diamine derivatives could be well-suited. diva-portal.org Multicomponent synthesis approaches are also employed to create complex chromophores with specific photophysical properties. nih.gov

Components in Dye-Sensitized Solar Cells

Derivatives of the benzofuran core are increasingly utilized as key components in organic dyes for Dye-Sensitized Solar Cells (DSSCs), a promising technology for low-cost solar energy conversion. researchgate.netnih.gov These compounds often function as electron donors or as π-conjugated spacers that connect donor and acceptor moieties within the dye's molecular structure.

Thieno[2,3-f]benzofuran (BDF), a derivative with a highly planar structure, exhibits strong electron-donating ability, high hole mobility, and a broad spectral response, making it an excellent building block for photosensitizers in DSSCs. nih.govnih.govacs.org Researchers have designed and synthesized a series of BDF-based dyes, demonstrating that their photovoltaic performance can be significantly enhanced by attaching various aromatic amine donors. nih.govnih.gov For instance, a model dye, PSB-1, was synthesized using a BDF fragment. nih.govnih.govacs.org By introducing different donors such as triphenylamine (B166846) (TPA), carbazole (B46965) (CZ), and phenothiazine (B1677639) (PTZ) to this base structure, a series of related dyes (PSB-2, PSB-3, and PSB-4) were created with improved energy levels and light absorption properties. nih.govnih.govacs.org

The introduction of a strong donor group was shown to effectively boost the power conversion efficiency (PCE). nih.govnih.gov The PSB-4 dye, incorporating a phenothiazine donor, achieved a PCE of 5.5%, which was nearly a 90% improvement over the 2.9% efficiency of the base molecule, PSB-1. nih.govnih.govacs.org Similarly, another series of organic dyes (BZ1-BZ4) used a benzofuran core as the π-spacer, linking triphenylamine-based donors to acceptor/anchoring groups, further showcasing the versatility of this scaffold in DSSC applications. nih.gov

Table 1: Performance of Benzofuran-Based Dyes in Dye-Sensitized Solar Cells

Dye NameCore StructureDonor GroupPower Conversion Efficiency (PCE)Reference
PSB-1Thieno[2,3-f]benzofuran (BDF)BDF itself2.9% nih.govnih.govacs.org
PSB-2Thieno[2,3-f]benzofuran (BDF)Triphenylamine (TPA)4.7% nih.gov
PSB-3Thieno[2,3-f]benzofuran (BDF)Carbazole (CZ)3.5% nih.govnih.gov
PSB-4Thieno[2,3-f]benzofuran (BDF)Phenothiazine (PTZ)5.5% nih.govnih.govacs.org

Fluorescent Scaffolds for Sensing Applications

The inherent fluorescence of the benzofuran ring, which arises from its highly conjugated and electron-rich system, makes its derivatives excellent candidates for fluorescent chemosensors. organic-chemistry.orgrsc.org These sensors are designed to detect specific analytes, such as metal ions, through changes in their fluorescence emission, often described as a "turn-on" or "turn-off" response. rsc.org

Benzofuran-based sensors have been developed for the selective detection of various metal ions. For example, a chemosensor known as HBC, synthesized from 3-aminobenzofuran-2-carboxamide, demonstrates a selective "turn-on" fluorescence response to Zinc (Zn²⁺) ions with a detection limit of 1.08 μM. rsc.org Another derivative, BGA (benzofuran glycinamide), was designed for the sensitive and selective detection of Iron (Fe³⁺) ions, operating via a "turn-off" fluorescence mechanism. rsc.org The paramagnetic nature of the Copper (Cu²⁺) ion has also been exploited for detection, as it can quench the fluorescence of certain benzofuran-based sensors. rsc.org

The design of these sensors often involves incorporating specific binding sites into the benzofuran scaffold, such as amides, Schiff bases, or salicylaldehyde (B1680747) moieties, to achieve selective interaction with the target analyte. rsc.org This modular approach allows for the development of highly specific sensors for a variety of applications. rsc.org

Table 2: Examples of Benzofuran-Based Fluorescent Sensors

Sensor Name/TypeTarget AnalyteSensing MechanismReference
HBCZn²⁺Turn-on fluorescence rsc.org
BGAFe³⁺Turn-off fluorescence rsc.org
Benzofuran derivativeCu²⁺Fluorescence quenching rsc.org
Dimeric quinolone aldehydeDiaminesFluorescence change via bis-iminium ion formation

Catalysis in Organic Synthesis

Catalysis is a cornerstone of modern chemical manufacturing, and the synthesis of complex molecules like benzofuran derivatives often relies heavily on catalytic methods. While the this compound scaffold is not typically the catalyst itself, its synthesis is intrinsically linked to advancements in both transition metal and organocatalysis.

Transition metal catalysis is a powerful and indispensable tool for constructing the benzofuran ring system. rsc.org Catalysts based on palladium, copper, rhodium, nickel, and iron are frequently employed to facilitate the intricate bond-forming reactions required to build and functionalize the benzofuran core. rsc.org

Common strategies include intramolecular cyclizations and cross-coupling reactions, such as the Sonogashira coupling, which are catalyzed by palladium and copper complexes. For example, benzofuran derivatives can be synthesized in high yields through a one-pot reaction involving o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. rsc.org Similarly, rhodium-based catalysts enable the synthesis of substituted benzofurans from benzamides and vinylene carbonate through a sequence of C-H activation, insertion, and elimination steps. rsc.org

The efficiency of these catalytic systems depends heavily on the ligands attached to the metal center. While this compound itself is not commonly reported as a ligand, the broader classes of diamine and N-heterocyclic ligands are crucial for stabilizing the metal catalyst and directing the reaction's outcome. Therefore, the application of transition metal catalysis is fundamental to producing the very benzofuran derivatives that are used in other fields.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for the asymmetric synthesis of chiral benzofuran derivatives. This approach avoids the use of potentially toxic or expensive metals and allows for the creation of enantiomerically pure compounds, which is of great interest for various applications.

The synthesis of the cyclopenta[b]benzofuran core, for instance, can be achieved through a one-pot enantioselective process that involves an intramolecular double cyclization and benzoin (B196080) condensation, co-catalyzed by a Brønsted base and an N-heterocyclic carbene (NHC). In other applications, chiral primary diamines have been used as organocatalysts for the asymmetric Michael addition to form precursors for warfarin, a coumarin (B35378) derivative related to the benzofuranone structure.

However, as with transition metal catalysis, the literature primarily describes organocatalysis as a method to synthesize benzofuran structures rather than using benzofuran-diamines as the catalysts themselves. A common issue in these reactions is the potential for catalyst aggregation, which can reduce the efficiency and selectivity of the process.

Agrochemical Research

The benzofuran scaffold is a well-established structural motif in the field of agrochemicals, where its derivatives have been developed as potent pesticides, herbicides, and fungicides. organic-chemistry.org

One of the most well-known benzofuran-based agrochemicals is Carbofuran, a broad-spectrum insecticide and nematicide used to control a wide variety of pests on crops. The biological activity of such compounds has spurred further research into new benzofuran derivatives for crop protection.

Recent studies have focused on creating "natural-like" herbicides with improved environmental profiles. A series of benzofuran-2-acetic esters were synthesized and tested for phytotoxic activity, with one compound, methyl 2-(5-methoxybenzofuran-2-yl)hexanoate (M3), showing significant herbicidal effects against both monocot and dicot weeds. Furthermore, research into 3-functionalized benzofuran products has demonstrated their potential as antibacterial agents against significant plant pathogens, including Xanthomonas oryzae, which causes substantial economic losses in rice crops. The development of phenoxypyridine structures linked to a benzofuran moiety has also yielded compounds with significant herbicidal activity against monocotyledonous weeds. These findings confirm the importance of the benzofuran core as a template for designing new and effective agrochemicals.

Structure Activity Relationship Sar Studies of 1 Benzofuran 2,7 Diamine Analogues in Non Clinical Biological Contexts

SAR of Benzofuran-Diamine Hybrids for Enzyme Inhibition

The versatility of the benzofuran (B130515) nucleus allows for synthetic modifications that yield potent enzyme inhibitors. By strategically altering substituents and linkers, researchers have developed benzofuran-diamine analogues that selectively target key enzymes involved in pathological processes.

Inhibition of Cholinesterase Enzymes (e.g., AChE, BChE)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in neurodegenerative disease research. Benzofuran-based hybrids have been developed as effective inhibitors of these enzymes.

In a study of novel benzofuran-based 1,2,4-triazole (B32235) derivatives, SAR analysis revealed that the nature and position of substituents on the aryl rings significantly influenced AChE inhibitory activity. mdpi.com It was observed that the introduction of electron-donating groups tended to slightly enhance inhibitory potential. mdpi.com For instance, compound 10d , bearing 2,5-dimethoxyphenyl moiety, demonstrated the highest potency against AChE with an IC₅₀ value of 0.55 ± 1.00 µM. mdpi.com In contrast, other analogues with different substitution patterns showed varied levels of inhibition, with IC₅₀ values ranging up to 2.28 ± 1.75 µM. mdpi.com

Another series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated as potent BChE inhibitors. nih.gov The inhibitory activities of these compounds were found to be in the micromolar to nanomolar range, with IC₅₀ values between 0.054 µM and 2.7 µM, highlighting the potential of this scaffold for potent cholinesterase inhibition. nih.gov Studies also indicate that the inhibitory effects of some benzofuran hybrids are more pronounced on BChE than on AChE. researchgate.net

CompoundTarget EnzymeIC₅₀ (µM)Key Structural Features
10d AChE0.55 ± 1.00Benzofuran-triazole hybrid with a 2,5-dimethoxyphenyl moiety
Benzofuran-triazole Analogues AChE0.55 - 2.28Varied aryl ring substitutions
Benzofuran-2-carboxamide Derivatives BChE0.054 - 2.7N-benzyl pyridinium halide substitutions

Modulators of β-Secretase-1 (BACE-1) Activity

BACE-1 is a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Tacrine-benzofuran hybrids have been identified as inhibitors of BACE-1 activity. Molecular dynamics simulations have shown that these hybrid molecules interact strongly with the BACE-1 active site, specifically with key residues Asp32 and Asp228. nih.gov The binding of the tacrine-benzofuran hybrid C1 induces a conformational change in the enzyme, favoring a closed, non-active flap position. nih.gov This interaction is crucial for its inhibitory mechanism, underscoring the potential of combining the benzofuran scaffold with other known pharmacophores to create effective BACE-1 modulators. nih.gov

Inhibition of Kinases (e.g., PI3K, VEGFR2)

Kinases play a central role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. Benzofuran derivatives have been designed as potent kinase inhibitors.

A series of novel benzofuran derivatives were developed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Through molecular hybridization, a lead compound, Compound 8 , emerged that showed significant inhibitory activity against both kinases. It inhibited PI3K with an IC₅₀ of 2.21 nM and VEGFR-2 with an IC₅₀ of 68 nM. nih.govresearchgate.net This dual activity highlights the potential of the benzofuran scaffold in developing multi-targeted therapies. nih.gov The design strategy involved combining the benzofuran core with other heterocyclic systems known to interact with these kinases. nih.govresearchgate.net

CompoundTarget KinaseIC₅₀ (nM)Reference InhibitorReference IC₅₀ (nM)
Compound 8 PI3K2.21LY2940026.18
Compound 8 VEGFR-268Sorafenib31.2

Activity against Microbial Enzymes (e.g., DNA gyrase B, chorismate mutase)

The benzofuran scaffold has also been exploited to develop inhibitors of essential microbial enzymes, offering a pathway to new antimicrobial agents.

DNA Gyrase B: DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govmdpi.com A series of new benzofuran–pyrazole-based compounds were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase B. Compound 9 from this series demonstrated notable inhibition with an IC₅₀ of 9.80 µM, an activity level comparable to the standard drug ciprofloxacin. nih.gov This suggests that the hybrid benzofuran-pyrazole structure is a promising scaffold for targeting this essential bacterial enzyme. nih.gov

Chorismate Mutase: The shikimate pathway is essential for aromatic amino acid synthesis in bacteria, fungi, and plants, but absent in mammals, making its enzymes attractive antimicrobial targets. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase. nih.gov The 2'-hydroxy-4'-pentoxy analogue 33 was found to be a particularly potent inhibitor of Streptococcus pneumoniae chorismate synthase. nih.govresearchgate.net The SAR studies indicated that the dihydroxybenzofuranone core was critical for activity, with substitutions on the benzylidene ring modulating potency. nih.gov

Compound Class/No.Target EnzymeIC₅₀ (µM)Target Organism
Compound 9 DNA Gyrase B9.80E. coli
Analogue 33 Chorismate SynthasePotent InhibitorStreptococcus pneumoniae

SAR in Antimicrobial Research (in vitro)

Beyond specific enzyme inhibition, benzofuran-diamine analogues have demonstrated broad antimicrobial properties. SAR studies in this area focus on correlating structural modifications with in vitro efficacy against various microbial strains.

Antibacterial Activities and Resistance Modulation

The emergence of bacterial resistance necessitates the development of new antibiotics. nih.gov Benzofuran derivatives have shown significant potential in this area. nih.govnih.gov

SAR studies on various benzofuran series have provided key insights. For instance, substitutions at the C-3 and C-6 positions of the benzofuran ring have been found to greatly influence antibacterial activity and strain specificity. nih.gov Compounds featuring a hydroxyl group at the C-6 position exhibited excellent activity against multiple bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78-3.12 µg/mL. nih.gov The presence of bromo substituents on both the benzofuran ring (at C-5) and an attached phenyl ring (at C-4) also resulted in excellent antibacterial activity. nih.gov

In a series of benzofuran–triazole hybrids, the nature of substituents on the anilide ring was critical. mdpi.com Compound 10b , with electron-donating methyl groups, was the most active against the Gram-positive bacterium B. subtilis (MIC = 1.25 ± 0.60 µg/mL). mdpi.com Conversely, compound 10a , with unsubstituted phenyl rings, showed the best efficacy against the Gram-negative E. coli (MIC = 1.80 ± 0.25 µg/mL). mdpi.com The presence of an electron-withdrawing nitro group, as in compound 10c , led to a decrease in antibacterial activity. mdpi.com This highlights how electronic properties of substituents can be tuned to target specific types of bacteria.

CompoundKey Structural FeatureTest OrganismMIC (µg/mL)
C-6 Hydroxyl Derivatives Hydroxyl group at C-6Various strains0.78 - 3.12
10a Unsubstituted phenyl ringsE. coli1.80 ± 0.25
10b Electron-donating CH₃ groupsB. subtilis1.25 ± 0.60
10c Electron-withdrawing NO₂ groupE. coli / B. subtilisDecreased activity

SAR in Neuroprotective and Anti-Inflammatory Research (in vitro)

Inhibition of Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy. Various benzofuran analogues have been investigated for their potential to modulate this process.

A study focused on a series of 3-aminobenzofuran derivatives revealed their potential as inhibitors of Aβ aggregation. nih.gov Five compounds from this series demonstrated notable activity against self-induced Aβ₁₋₄₂ aggregation. The inhibitory activity of these compounds was evaluated using a thioflavin T (ThT) fluorescence assay, with donepezil (B133215) serving as a reference compound. The results indicated that at a concentration of 10 μM, compounds 5a , 5f , 5h , 5i , and 5l exhibited 17.6%, 29.8%, 38.8%, 24.8%, and 25.7% inhibition, respectively. nih.gov Notably, compounds 5f and 5h were approximately twice as effective as donepezil in inhibiting Aβ aggregation. nih.gov

These compounds were also assessed for their ability to inhibit Aβ aggregation induced by acetylcholinesterase (AChE). At a concentration of 100 μM, the selected 3-aminobenzofuran derivatives displayed moderate to good activity in inhibiting AChE-induced Aβ aggregation. nih.gov

Table 1: Inhibition of Aβ₁₋₄₂ Aggregation by 3-Aminobenzofuran Derivatives

Compound Self-Induced Aβ Aggregation Inhibition (%) at 10 µM
5a 17.6
5f 29.8
5h 38.8
5i 24.8
5l 25.7
Donepezil 14.9

Data sourced from a study on 3-aminobenzofuran derivatives. nih.gov

Furthermore, a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives were designed as Aβ₄₂ aggregation modulators. researchgate.netnih.gov Compounds possessing a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ₄₂ aggregation. researchgate.netnih.gov Specifically, compound 4b showed a maximum inhibition of 54%. researchgate.netnih.gov In contrast, the incorporation of a 4-methoxyphenyl (B3050149) ring in compounds 4d and 5d led to an acceleration of Aβ₄₂ fibrillogenesis. researchgate.netnih.gov These findings were confirmed by electron microscopy, and compounds 5a and 5b also provided significant neuroprotection against Aβ₄₂-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. researchgate.net

Another study synthesized seventeen benzofuran derivatives aimed at disaggregating Aβ oligomers and plaques. nih.gov Through a series of in vitro assays, YB-9 , identified as 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid, was selected as a promising Aβ-disaggregator candidate. nih.gov

Modulation of Inflammatory Mediators

Chronic inflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Benzofuran derivatives have been explored for their anti-inflammatory properties, particularly their ability to modulate key inflammatory mediators.

A study on new heterocyclic/benzofuran hybrids demonstrated their potential to inhibit the production of nitric oxide (NO), a significant inflammatory mediator. mdpi.comnih.gov Among the synthesized compounds, benzofuran–piperazine hybrids, specifically compound 5d , exhibited a potent inhibitory effect on the generation of NO in LPS-induced RAW 264.7 cells, with an IC₅₀ value of 52.23 ± 0.97 μM. nih.govnih.gov This compound was found to down-regulate the secretion of pro-inflammatory factors including NO, COX-2, TNF-α, and IL-6. nih.gov The anti-inflammatory mechanism of compound 5d was suggested to be related to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov

In another investigation, a series of fluorinated benzofuran and dihydrobenzofuran derivatives were synthesized and evaluated for their anti-inflammatory effects. mdpi.com Six of the nine compounds effectively suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators. mdpi.com The IC₅₀ values for these compounds ranged from 1.2 to 9.04 µM for interleukin-6 (IL-6), 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2 (CCL2), 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin (B15479496) E₂ (PGE₂). mdpi.com

Table 2: Inhibitory Activity of Fluorinated Benzofuran Derivatives on Inflammatory Mediators

Mediator IC₅₀ Range (µM)
Interleukin-6 (IL-6) 1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2) 1.5 - 19.3
Nitric Oxide (NO) 2.4 - 5.2
Prostaglandin E₂ (PGE₂) 1.1 - 20.5

Data represents the range of IC₅₀ values for six active fluorinated benzofuran and dihydrobenzofuran derivatives. mdpi.com

Additionally, a series of visnagin (B192663) and benzofuran scaffold-based molecules were designed as selective COX-2 inhibitors, demonstrating potent anti-inflammatory properties in in vivo models. nih.gov

Antioxidant Activity

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. The antioxidant potential of benzofuran derivatives has been a subject of significant research interest.

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their antioxidant activities. nih.gov Compound 1j , which has a hydroxyl (-OH) substitution at the R3 position, was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. nih.gov Structure-activity relationship studies from this research suggested that a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) substitution at the R3 position of the benzofuran moiety could be important for potent anti-excitotoxic, reactive oxygen species (ROS) scavenging, and antioxidant activities. nih.gov

The antioxidant properties of various benzofuran derivatives have been reviewed, highlighting this scaffold as a pharmacophore of choice for designing antioxidant agents. nih.gov The review emphasizes that both natural and synthetic benzofuran derivatives exhibit significant antioxidant activities through different mechanisms of action. nih.gov

Pharmacophore Modeling and Ligand Design (Non-Clinical)

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This technique is valuable for designing new ligands with improved potency and selectivity.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling relies on the structural information of a set of known active molecules to derive a common feature hypothesis. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-Based Pharmacophore Model Generation

Structure-based pharmacophore modeling utilizes the 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to define the essential features of a ligand that can bind effectively to the active site.

Although no specific structure-based pharmacophore models for 1-Benzofuran-2,7-diamine analogues targeting neuroprotective or anti-inflammatory pathways were found in the provided search results, the principles of this approach are well-established. For example, in the context of anti-inflammatory drug design, molecular docking studies of visnagin and benzofuran scaffold-based molecules into the active site of COX-2 have revealed key noncovalent binding interactions with important residues. nih.gov These interactions, which include hydrogen bonds and hydrophobic contacts, could be used to generate a structure-based pharmacophore model. Such a model would consist of features representing these key interaction points within the COX-2 active site. This pharmacophore could then be used to virtually screen compound libraries to identify novel benzofuran-based COX-2 inhibitors. Similarly, molecular docking studies of 3-aminobenzofuran derivatives with acetylcholinesterase could provide the basis for generating a structure-based pharmacophore for cholinesterase inhibition. nih.gov

Virtual Screening and Lead Compound Identification

In the quest for novel therapeutic agents, computational methods play a pivotal role in accelerating the discovery process. Virtual screening, a key component of computer-aided drug design (CADD), has been instrumental in identifying and optimizing lead compounds from vast chemical libraries, including analogues of the benzofuran scaffold. nih.govmdpi.com While specific virtual screening studies focusing exclusively on this compound are not extensively documented in public literature, the principles and methodologies are widely applied to the broader class of benzofuran derivatives, including amino-substituted analogues, to identify molecules with potential therapeutic value against various diseases. nih.govmdpi.com

The process of virtual screening for benzofuran analogues typically involves a multi-step in silico approach designed to filter large libraries of compounds down to a manageable number of promising candidates for synthesis and biological evaluation. This workflow generally includes target selection, library preparation, molecular docking, and post-screening analysis.

Molecular Docking and Binding Affinity

Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a specific protein target. researchgate.netnih.gov This method calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction between the ligand and the target protein. jazindia.comafricanjournalofbiomedicalresearch.com

For instance, in a study targeting antibacterial agents, a series of synthesized 5-nitrobenzofuran-3-yl hydrazine (B178648) derivatives were subjected to molecular docking studies. researchgate.netafricanjournalofbiomedicalresearch.com The results identified several compounds with strong negative binding energies, suggesting they could be potent pharmacophores for developing new antibacterial drugs. researchgate.net Similarly, another study investigated ten novel benzofuran derivatives for their anticancer potential through in silico molecular docking. jazindia.com The compounds exhibited favorable binding energies ranging from -6.9 to -10.4 kcal/mol, indicating a high affinity for the designated anticancer targets. jazindia.com

Case Study: Anti-Tuberculosis Lead Identification

A notable application of virtual screening was in the identification of novel inhibitors for Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13), an enzyme crucial for mycolic acid biosynthesis. nih.govmdpi.com In this study, a library of 16 benzofuran-1,3,4-oxadiazole scaffolds was screened in silico against the Pks13 enzyme. The docking results were compared against a known benzofuran-based inhibitor, TAM-16. nih.govmdpi.com

Several analogues demonstrated significant binding affinities, with three compounds emerging as top leads. These leads were further investigated using Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) calculations and Molecular Dynamics (MD) simulations to confirm the stability of their interaction with the Pks13 active site over time. nih.gov

Table 1: Binding Affinity of Lead Benzofuran-1,3,4-oxadiazole Analogues against Mtb Pks13 nih.gov
CompoundBinding Affinity Score (kcal/mol)
TAM-16 (Standard)-14.61
BF3-14.23
BF4-14.82
BF8-14.11

Pharmacophore Modeling and ADMET Prediction

Beyond simple docking, other computational strategies are employed. Ligand-based pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used to rapidly screen large databases for molecules that fit these criteria. nih.gov

Furthermore, the identification of a potent lead compound is not solely dependent on its binding affinity. The drug-likeness and pharmacokinetic properties of a molecule are critical for its potential development as a therapeutic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the virtual screening pipeline. nih.govnih.gov These computational tools assess properties like human intestinal absorption and potential toxicity, allowing researchers to prioritize candidates that not only bind effectively to their target but also possess favorable pharmacological profiles. nih.govnih.gov

Identification of Leads for Diverse Targets

The versatility of the benzofuran scaffold has been explored through virtual screening against a wide array of biological targets.

Anticancer: Computational studies have identified benzofuran hybrids as potential dual inhibitors of PI3K and VEGFR-2, two important targets in oncology. researchgate.net

Antiviral: In a recent study, a series of benzofuran derivatives were screened, leading to the identification of several compounds that act as agonists for the Stimulator of Interferon Genes (STING) protein. nih.gov Subsequent docking studies were performed to predict their binding mode, and the lead compounds demonstrated potent inhibition of human coronavirus replication at nanomolar concentrations. nih.gov

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Routes

The efficiency and versatility of synthetic routes are paramount for exploring the potential of 1-Benzofuran-2,7-diamine. While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing more innovative, efficient, and sustainable strategies. Modern catalytic systems, particularly those involving transition metals, offer promising avenues.

Key areas for development include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions, such as Sonogashira or Suzuki couplings followed by intramolecular cyclization, are powerful tools for constructing the benzofuran nucleus. dtu.dkacs.orgnih.gov Future work could optimize these reactions for precursors bearing nitro or protected amino groups, which can be subsequently reduced to afford this compound. Ruthenium-catalyzed cycloisomerization of appropriately substituted phenols is another modern approach that could be adapted. organic-chemistry.org

One-Pot Syntheses: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. dtu.dknih.gov A potential strategy could involve a multi-component reaction of a substituted hydroquinone, an aldehyde, and an amine, catalyzed by an acid or metal catalyst. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like deep eutectic solvents (DES) and catalysts can make the synthesis more sustainable. acs.org Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve yields.

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Palladium/Copper-Catalyzed CyclizationSonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization.High efficiency, good functional group tolerance, well-established methodology. dtu.dkacs.orgnih.gov
Ruthenium-Catalyzed IsomerizationIsomerization of allyl-allyloxybenzenes followed by ring-closing metathesis.Access to diverse substitution patterns, high atom economy. organic-chemistry.org
One-Pot HeteroannulationReaction of benzoquinones with active methylene (B1212753) compounds or other nucleophiles under acidic catalysis.Increased operational simplicity, reduced waste, potentially higher overall yields. dtu.dk
Green Synthetic ApproachesUtilizing deep eutectic solvents (DES), water as a solvent, or microwave irradiation.Reduced environmental impact, enhanced safety, potential for improved reaction rates. acs.org

Exploration of New Chemical Space through Derivatization

The diamino functionality of this compound serves as a versatile platform for chemical derivatization. By modifying these amino groups, a vast new chemical space can be explored, leading to compounds with novel properties and potential applications.

Future research should focus on:

Acylation and Sulfonylation: Reaction of the amino groups with various acyl chlorides or sulfonyl chlorides can produce a library of amides and sulfonamides. These modifications can modulate the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, which are crucial for biological interactions.

Schiff Base Formation: Condensation with a wide range of aldehydes and ketones can yield Schiff base derivatives. These compounds are known for their coordination chemistry and diverse biological activities.

Heterocycle Incorporation: The amino groups can be used as anchor points to build additional heterocyclic rings, creating more complex and rigid structures. For instance, reaction with appropriate reagents could lead to the formation of benzofuran-fused imidazole (B134444) or triazole systems, which have demonstrated potent biological effects in other molecular contexts. nih.gov

Hybrid Molecule Synthesis: this compound can be used as a core scaffold to be linked with other known pharmacophores or functional moieties (e.g., chalcones, piperazines) to create hybrid molecules. nih.gov This approach aims to combine the functionalities of both parent molecules to achieve synergistic or novel activities.

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools to guide the synthesis and evaluation of new this compound derivatives, saving significant time and resources. researchgate.net The rational design of novel compounds can be accelerated by integrating advanced computational methods into the research workflow.

Future directions in this area include:

Molecular Docking and Dynamics: For derivatives designed for biological applications, molecular docking can predict the binding modes and affinities to specific protein targets, such as enzymes or receptors. researchgate.net Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be developed to correlate chemical structures with their observed activities. These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.net This is particularly useful for designing molecules for materials science applications, such as organic electronics, where properties like HOMO/LUMO energy levels are critical.

Expansion of Non-Clinical Applications in Materials and Biological Sciences

Beyond traditional medicinal chemistry, the unique structure of this compound and its derivatives holds potential for a range of non-clinical applications in both materials and biological sciences.

Potential areas for exploration are:

Materials Science: The presence of two nucleophilic amino groups makes this compound an attractive monomer for polymerization reactions. It could be used to synthesize novel polyamides, polyimides, or other polymers incorporating the rigid and potentially fluorescent benzofuran core. nih.gov Such materials could have applications in high-performance plastics, organic light-emitting diodes (OLEDs), or as sensors. Benzofuran derivatives have also been explored for creating dyes and photoelectronic devices. acs.orgnih.gov

Biological Research Tools: Derivatives of this compound could be developed as fluorescent probes for cellular imaging. The inherent fluorescence of the benzofuran ring system can be tuned by chemical modification. Furthermore, the scaffold can be used to design specific inhibitors for enzymes, such as kinases or proteases, which serve as valuable tools for studying cellular pathways and validating drug targets. taylorandfrancis.comnih.gov

Application AreaResearch FocusRationale / Potential Impact
Materials ScienceDevelopment of novel polymers (polyamides, polyimides).The diamino functionality allows its use as a monomer. The rigid benzofuran core could impart desirable thermal and mechanical properties to the resulting polymers.
Design of organic electronic materials (dyes, OLEDs).The conjugated benzofuran system is a potential chromophore. Derivatization can tune its photophysical properties for applications in organic electronics.
Biological Sciences (Research Tools)Creation of fluorescent probes for bioimaging.The benzofuran scaffold can serve as a core fluorophore, with amino groups providing sites for attaching targeting moieties or modulating fluorescence properties.
Synthesis of specific enzyme inhibitors.The scaffold can be decorated with functional groups to achieve high-affinity and selective binding to enzyme active sites, aiding in biological pathway elucidation.

Q & A

Q. What are the recommended synthetic routes for 1-Benzofuran-2,7-diamine, and how can reaction conditions be optimized?

The synthesis of benzofuran derivatives typically involves condensation reactions or functional group transformations. For example, intermediates like 2-(bromomethyl)benzofuran derivatives can be synthesized via alkylation or nucleophilic substitution using catalysts such as K₂CO₃ and KI in dichloromethane (CH₂Cl₂). Reaction monitoring via TLC and purification via column chromatography (e.g., CH₂Cl₂:EtOAc:MeOH gradients) are critical for isolating the target compound . Optimization may require adjusting reaction time (e.g., 72 hours for complete conversion), temperature, or stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural elucidation relies on a combination of:

  • FTIR for identifying amine (-NH₂) and aromatic C-H stretches.
  • ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzofuran ring protons at δ 6.5–7.5 ppm).
  • Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis to validate purity and stoichiometry . Cross-validation using multiple techniques minimizes misassignment risks.

Q. How can researchers ensure the purity of this compound during synthesis?

Purification methods include:

  • Column chromatography with optimized solvent gradients (e.g., CH₂Cl₂:EtOAc mixtures).
  • Recrystallization using polar aprotic solvents like ethanol or acetone.
  • HPLC for high-resolution separation of closely related byproducts . Purity should be confirmed via melting point analysis and chromatographic retention times compared to standards.

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and pharmacological potential of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to predict binding affinities. Software like AutoDock Vina can model ligand-receptor complexes, with validation via in vitro assays .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to identify reactive sites for functionalization .
  • QSAR models : Corrogate structural features (e.g., amine positions) with bioactivity data to guide derivative design .

Q. How can crystallographic data resolve contradictions in reported structural properties of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Tools like SHELXL refine crystallographic data to resolve discrepancies in bond lengths, angles, or stereochemistry. For example, SHELX programs are widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data . Contradictions in spectral vs. crystallographic data require iterative re-analysis of synthesis conditions or sample purity.

Q. What experimental approaches address contradictory biological activity data in benzofuran derivatives?

  • Dose-response studies : Test compounds across a concentration range to identify non-linear effects.
  • Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line viability.
  • Metabolic stability tests : Evaluate degradation pathways (e.g., cytochrome P450 interactions) that may alter in vivo activity .

Q. How do substituents on the benzofuran core influence the compound’s chemical reactivity?

  • Electron-donating groups (e.g., -OCH₃ at position 7) increase aromatic ring electron density, enhancing electrophilic substitution at position 2.
  • Steric effects : Bulky substituents may hinder reactions at adjacent positions, as seen in imidazo[2,1-a]phthalazine derivatives .
  • Redox behavior : Oxidation with KMnO₄ or reduction with NaBH₄ can yield hydroxylated or amine derivatives, respectively .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amine stability.
  • Crystallography : Use SHELXTL or OLEX2 for structure refinement .
  • Data Analysis : Apply statistical tools (e.g., PCA) to reconcile contradictory results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.